![molecular formula C25H27ClN4O B14955774 1-(6-chloro-3-pyridazinyl)-N-(3,3-diphenylpropyl)-4-piperidinecarboxamide](/img/structure/B14955774.png)
1-(6-chloro-3-pyridazinyl)-N-(3,3-diphenylpropyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloro-3-pyridazinyl)-N-(3,3-diphenylpropyl)-4-piperidinecarboxamide is a synthetic organic compound that belongs to the class of piperidinecarboxamides. This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom and a piperidine ring attached to a diphenylpropyl group. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-3-pyridazinyl)-N-(3,3-diphenylpropyl)-4-piperidinecarboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the pyridazine and piperidine moieties using reagents such as coupling agents (e.g., EDC, DCC) under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloro-3-pyridazinyl)-N-(3,3-diphenylpropyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorine-substituted pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-chloro-3-pyridazinyl)-N-(3,3-diphenylpropyl)-4-piperidinecarboxamide would depend on its specific biological targets. Generally, compounds of this nature may interact with receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloro-3-pyridazinyl)-N-(3,3-diphenylpropyl)-4-piperidinecarboxamide: can be compared with other piperidinecarboxamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to other similar compounds.
Biological Activity
1-(6-chloro-3-pyridazinyl)-N-(3,3-diphenylpropyl)-4-piperidinecarboxamide is a synthetic organic compound that exhibits significant biological activity, particularly in pharmacology. Its unique structure, characterized by a piperidine ring and a chloro-substituted pyridazine moiety, suggests potential therapeutic applications. This article examines the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₂₄ClN₃O, with a molecular weight of 435.0 g/mol. The compound's structure includes:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Pyridazine moiety : A six-membered ring containing two nitrogen atoms at positions 1 and 2.
- Diphenylpropyl substituent : A propyl chain substituted with two phenyl groups.
This structural configuration contributes to its diverse biological activities.
Pharmacological Properties
This compound has been studied for its potential as an anti-malarial agent and its interactions with various biological targets. Notably, it has shown activity against Plasmodium falciparum, the parasite responsible for malaria.
Research indicates that the compound may inhibit specific enzymes or receptors involved in the life cycle of malaria parasites. For instance, studies have identified that certain piperidine carboxamides can bind to the proteasome of Plasmodium falciparum, disrupting essential cellular processes without affecting human proteasomes .
Antiviral Activity
In related studies on piperidine derivatives, compounds with similar structures have demonstrated antiviral properties against various viruses, including HIV and herpes simplex virus (HSV). For example, derivatives of piperidine were screened for their ability to inhibit viral replication in vitro, showing moderate efficacy against specific strains .
Antimicrobial Activity
The compound also exhibits antibacterial and antifungal activities. In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger. These findings suggest that the compound could be a candidate for developing broad-spectrum antimicrobial agents .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key features:
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Chloro-substituted pyridazine + diphenylpropyl | Significant anti-malarial activity |
1-(6-chloro-3-pyridazinyl)-4-piperidinecarbohydrazide | Similar pyridazine and piperidine structures | Exhibits hydrazine functionality |
N-(3-methylphenyl)-4-piperidinecarboxamide | Similar piperidine core | Different aryl substituent influences activity |
This table illustrates how the unique chloro-substituted pyridazine structure combined with a diphenylpropyl side chain distinguishes this compound from others in its class.
Properties
Molecular Formula |
C25H27ClN4O |
---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H27ClN4O/c26-23-11-12-24(29-28-23)30-17-14-21(15-18-30)25(31)27-16-13-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,21-22H,13-18H2,(H,27,31) |
InChI Key |
WMCBUJPKPFUUHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.